3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

Vue d'ensemble

Description

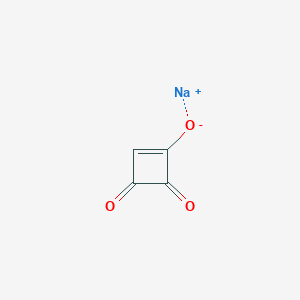

La moniliformine (sel de sodium) est une mycotoxine produite par diverses espèces de Fusarium, notamment Fusarium proliferatum, Fusarium avenaceum, Fusarium subglutinans et Fusarium moniliforme . Elle est caractérisée structurellement comme le sel de sodium de la 1-hydroxycyclobut-1-ène-3,4-dione . La moniliformine est connue pour ses effets cardiotoxiques, en particulier chez les espèces aviaires, et est un contaminant des céréales telles que le maïs, le blé et le riz .

Méthodes De Préparation

La moniliformine (sel de sodium) peut être isolée des cultures d'espèces de Fusarium. Le processus d'isolement implique généralement la chromatographie d'échange d'ions et la chromatographie sur colonne de charbon de bois . Le composé est soluble dans l'eau et les solvants polaires comme le méthanol, et il peut être préparé en le dissolvant dans l'eau pour obtenir une solution claire de couleur jaune clair .

Analyse Des Réactions Chimiques

La moniliformine (sel de sodium) subit diverses réactions chimiques, notamment :

Oxydation : La moniliformine peut être oxydée dans des conditions spécifiques, bien que les mécanismes réactionnels détaillés ne soient pas largement documentés.

Réduction : Les réactions de réduction impliquant la moniliformine sont moins fréquentes.

Substitution : La moniliformine peut former des complexes avec des ions lanthanides, qui peuvent être utilisés pour améliorer la séparation chromatographique.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des ions lanthanides tels que le lanthane, le terbium et l'europium en solutions aqueuses . Les principaux produits formés à partir de ces réactions sont des complexes de coordination présentant des propriétés chromatographiques améliorées .

4. Applications de la recherche scientifique

La moniliformine (sel de sodium) a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

La moniliformine exerce ses effets toxiques principalement par l'inhibition du complexe de la pyruvate déshydrogénase, ce qui empêche la conversion de l'acide pyruvique en acétyl-CoA . Cette inhibition perturbe le cycle de l'acide tricarboxylique, conduisant à une production d'énergie réduite et à une cardiotoxicité subséquente . La moniliformine inhibe également la glutathion peroxydase et la glutathion réductase, ce qui conduit à un stress oxydatif dans les cellules .

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that derivatives of 3-cyclobutene-1,2-dione exhibit promising anticancer properties. For instance, compounds synthesized from this salt have been tested against various cancer cell lines, including:

- Non-small cell lung cancer (NCI-H522)

- Ovarian cancer (OVCAR-8)

- Leukemia (CCRF-CEM)

- Renal cancer (UO-31)

- Colon cancer (KM12)

- Melanoma (UACC-257)

In vitro studies indicated that these compounds showed modest anticancer activity, suggesting their potential as candidates for further development in cancer therapies .

Antiviral Properties

In addition to anticancer activity, certain derivatives have demonstrated antiviral effects. Preliminary studies indicated reasonable antiviral activity profiles, positioning these compounds as candidates for additional analyses in the context of viral infections .

Synthesis of Squaric Acid and Derivatives

3-Cyclobutene-1,2-dione serves as an important intermediate in the synthesis of squaric acid. Squaric acid is valuable in the production of pharmaceuticals, dyes, and herbicides. The sodium salt form provides stability that facilitates its use in synthetic pathways .

| Compound | Application |

|---|---|

| Squaric Acid | Pharmaceuticals, dyes, herbicides |

| 3-Cyclobutene Derivatives | Anticancer and antiviral agents |

Bioisosteric Applications

The compound has been explored as a bioisostere for carboxylic acids in drug design. By replacing carboxylic acid moieties with cyclobutene derivatives, researchers aim to enhance metabolic stability and reduce toxicity while maintaining biological efficacy. Studies have shown that cyclopentane-1,2-dione derivatives can act as effective substitutes in receptor antagonism .

Polymer Chemistry

Research into the polymerization of cyclobutene derivatives suggests their potential utility in creating novel materials with unique properties. The ability to modify the cyclobutene structure opens avenues for developing polymers with specific mechanical and thermal characteristics suitable for various industrial applications.

Case Study 1: Antitumor Activity Assessment

A study evaluated several synthesized derivatives of 3-cyclobutene-1,2-dione against a panel of 60 human tumor cell lines. The results indicated that while some compounds exhibited significant growth inhibition at higher concentrations, others did not show substantial activity. This highlights the need for further structural modifications to improve efficacy .

Case Study 2: Synthesis Pathways for Squaric Acid Derivatives

Another research effort focused on optimizing the synthesis pathways for squaric acid derivatives using 3-cyclobutene-1,2-dione as a precursor. The findings underscored the importance of reaction conditions and catalyst choice in enhancing yield and purity of the final products .

Mécanisme D'action

Moniliformin exerts its toxic effects primarily through the inhibition of the pyruvate dehydrogenase complex, which prevents the conversion of pyruvic acid to acetyl-CoA . This inhibition disrupts the tricarboxylic acid cycle, leading to reduced energy production and subsequent cardiotoxicity . Moniliformin also inhibits glutathione peroxidase and glutathione reductase, leading to oxidative stress in cells .

Comparaison Avec Des Composés Similaires

La moniliformine (sel de sodium) est unique en raison de son inhibition spécifique du complexe de la pyruvate déshydrogénase et de ses effets cardiotoxiques. Des composés similaires comprennent :

Vomitoxine (Déoxynivalénol) : Une mycotoxine qui provoque des vomissements et un refus de la nourriture chez les animaux.

Zéaralénone : Une mycotoxine aux effets œstrogéniques, conduisant à des problèmes de reproduction chez le bétail.

Les propriétés structurales uniques de la moniliformine et ses effets toxicologiques spécifiques la distinguent de ces autres mycotoxines.

Activité Biologique

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt (commonly referred to as sodium 3-hydroxy-3-cyclobutene-1,2-dione) is a compound of interest due to its potential biological activities, particularly in anticancer and antiviral research. This article explores its biological activity, including relevant studies, case findings, and synthesized data.

Chemical Structure and Properties

The sodium salt of 3-hydroxy-3-cyclobutene-1,2-dione features a cyclobutene ring with two carbonyl groups and a hydroxyl group. Its structural formula can be represented as follows:

This compound is derived from squaric acid and has been studied for its bioisosteric properties, particularly in replacing functionalities in pharmacologically active compounds.

Anticancer Activity

Several studies have investigated the anticancer properties of sodium 3-hydroxy-3-cyclobutene-1,2-dione. In vitro assays have been conducted against various cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) | Activity |

|---|---|---|---|

| NCI-H522 | Non-small cell lung cancer | >10 | Modest activity |

| OVCAR-8 | Ovarian cancer | >10 | Modest activity |

| CCRF-CEM | Leukemia | >10 | Modest activity |

| UO-31 | Renal cancer | >10 | Modest activity |

| KM12 | Colon cancer | >10 | Modest activity |

| UACC-257 | Melanoma | >10 | Modest activity |

| SF-295 | CNS cancer | >10 | Modest activity |

The results indicated that while the compound exhibited some cytotoxic effects, they were not significant enough to warrant further development without modifications or combinations with other agents .

Antiviral Activity

Research has also focused on the antiviral potential of sodium 3-hydroxy-3-cyclobutene-1,2-dione. Preliminary studies suggest that it may possess reasonable antiviral profiles against various viruses. However, detailed mechanisms and efficacy levels remain to be fully elucidated. The compound was tested against several viral strains in vitro, with ongoing studies to confirm its effectiveness .

The proposed mechanism of action for sodium 3-hydroxy-3-cyclobutene-1,2-dione involves its interaction with specific receptors and pathways related to cell proliferation and apoptosis. It has been suggested that the compound may act as an antagonist to certain chemokine receptors (CXCR1 and CXCR2), which are implicated in inflammatory responses and tumor progression . This polypharmacological profile could make it a candidate for further exploration in treating chemokine-mediated diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the compound. These derivatives were assessed for their biological activity against a panel of human tumor cell lines. The results indicated that modifications to the core structure could enhance anticancer efficacy while maintaining safety profiles .

Propriétés

IUPAC Name |

3-hydroxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPQKNJSZNXOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10185731 | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31876-38-7, 71376-34-6 | |

| Record name | Moniliformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moniliformin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moniliformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONILIFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.